molecular formula C14H23NO4 B14280144 Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol CAS No. 138078-15-6

Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol

Cat. No.: B14280144
CAS No.: 138078-15-6
M. Wt: 269.34 g/mol
InChI Key: UGEABOJTLXSLMM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol typically involves the reaction of 2-isopropylphenol with methyl isocyanate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

2-isopropylphenol+methyl isocyanatemethylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol\text{2-isopropylphenol} + \text{methyl isocyanate} \rightarrow \text{this compound} 2-isopropylphenol+methyl isocyanate→methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional steps such as purification and crystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol is unique in its specific structure, which provides a balance between efficacy and safety. Unlike some other carbamates, it has a relatively brief inhibitory effect on acetylcholinesterase, reducing the risk of long-term toxicity .

Properties

CAS No.

138078-15-6

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

methylcarbamic acid;2-propan-2-yl-6-propan-2-yloxyphenol

InChI

InChI=1S/C12H18O2.C2H5NO2/c1-8(2)10-6-5-7-11(12(10)13)14-9(3)4;1-3-2(4)5/h5-9,13H,1-4H3;3H,1H3,(H,4,5)

InChI Key

UGEABOJTLXSLMM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C(=CC=C1)OC(C)C)O.CNC(=O)O

Origin of Product

United States

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